N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-13(2)7-9-24-20(26)19-15(8-10-28-19)23-21(24)29-12-18(25)22-16-11-14(3)5-6-17(16)27-4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCALEAYUSKRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C25H27N3O4S, with a molecular weight of approximately 465.57 g/mol. The compound features several functional groups, including methoxy, methyl, and sulfanyl moieties, which contribute to its reactivity and biological profile .
Structural Features
| Feature | Description |
|---|---|
| Methoxy Group | Enhances lipophilicity and potential receptor interactions. |
| Methyl Group | Influences steric hindrance and electronic properties. |
| Sulfanyl Moiety | Potentially involved in redox reactions and biological interactions. |
| Thieno[3,2-d]pyrimidine Core | Known for various biological activities including anticancer properties. |
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines .
Case Study: Cell Line Inhibition
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Its structural similarity to known antimicrobial agents suggests that it may interact with bacterial cell membranes or inhibit essential metabolic pathways.
Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thieno[3,2-d]pyrimidine Core : Utilizing cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Employing nucleophilic substitutions to add methoxy and methyl groups.
- Final Acetamide Formation : Achieved through acylation reactions with acetic anhydride or similar reagents.
Optimizing reaction conditions—such as temperature control, choice of solvents, and catalysts—is essential for maximizing yield and minimizing by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
